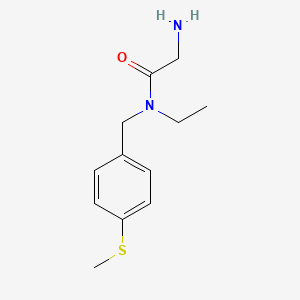

2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide

Beschreibung

2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide is a tertiary acetamide derivative characterized by an ethyl group, a 4-methylsulfanyl-benzyl substituent, and an amino group on the acetamide backbone.

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJNVRPHYJSQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)SC)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the reaction of 2-aminoacetamide with N-ethyl-N-(4-methylsulfanyl-benzyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Study Findings :

- Compounds derived from similar structures showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.

- The compound's structure allows it to interfere with bacterial growth by targeting specific metabolic pathways, potentially through inhibition of carbonic anhydrases (CAs) which are crucial for bacterial survival .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In particular, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines.

- Mechanism of Action :

- It was observed that certain derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive cells, indicating late-stage apoptosis .

- The selectivity for cancer cells over normal cells suggests potential for therapeutic applications in oncology.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that compounds with similar structural motifs exhibited zones of inhibition comparable to standard antibiotics like ampicillin and tetracycline .

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide | 20 | Staphylococcus aureus |

| Derivative A | 22 | Escherichia coli |

| Derivative B | 24 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties, derivatives were tested on MDA-MB-231 cells. The results showed that certain compounds significantly increased apoptotic cell death compared to controls:

| Compound | % Apoptosis Induction |

|---|---|

| Compound A (similar structure) | 22% |

| Compound B (similar structure) | 30% |

Wirkmechanismus

The mechanism of action of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide involves its interaction with specific molecular targets. The amino and ethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide and its analogs:

Biologische Aktivität

2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, focusing on antibacterial, anticancer, and enzyme inhibition activities.

The compound is characterized by the following molecular structure:

- Molecular Formula : C12H16N2OS

- Molecular Weight : 240.34 g/mol

Antibacterial Activity

Numerous studies have investigated the antibacterial potential of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide and its derivatives. The compound exhibits activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| B. subtilis | 25 µM (lower than levofloxacin) |

| S. typhi | 50 µM |

Research indicates that derivatives of this compound show comparable or superior antibacterial activity compared to standard antibiotics like levofloxacin, particularly against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly in breast cancer cell lines such as MDA-MB-231.

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells, indicating late apoptosis .

| Cell Line | Apoptosis Induction (%) |

|---|---|

| MDA-MB-231 | Increased by 22-fold compared to control |

Inhibition of carbonic anhydrase IX (CA IX) has been noted, with IC50 values ranging from 10.93 to 25.06 nM, showcasing selectivity over CA II . This selectivity is crucial for minimizing side effects in cancer therapy.

Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research:

- Carbonic Anhydrase Inhibition : Significant inhibition against CA IX was observed, which is relevant for both cancer treatment and bacterial growth interference.

| Enzyme | IC50 Value (nM) |

|---|---|

| CA IX | 10.93 - 25.06 |

| CA II | 1.55 - 3.92 |

This dual activity suggests potential therapeutic applications in both oncology and infectious diseases .

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound exhibited notable bacteriostatic effects against E. coli and S. aureus, with MIC values significantly lower than traditional antibiotics .

- Cancer Cell Study : In vitro studies on MDA-MB-231 cells showed that treatment with the compound led to a marked increase in apoptotic cells, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.